molecular formula C17H22N2OS B12448538 N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Katalognummer: B12448538
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: HWGQMCYYYYPXON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring

Vorbereitungsmethoden

The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of cyclohexylamine with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any reducible functional groups present in the molecule.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    4,5-diphenyl-1,3-thiazole: Known for its antimicrobial properties.

    2-aminothiazole: Used as a precursor in the synthesis of various pharmaceuticals.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Eigenschaften

Molekularformel

C17H22N2OS

Molekulargewicht

302.4 g/mol

IUPAC-Name

N-cyclohexyl-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H22N2OS/c1-12-16(13-8-10-15(20-2)11-9-13)19-17(21-12)18-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,19)

InChI-Schlüssel

HWGQMCYYYYPXON-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)NC2CCCCC2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.